2-(Piperidin-4-ylmethoxy)pyridine
Overview
Description
2-(Piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to yield 2-substituted pyridines .Molecular Structure Analysis
The molecular structure of 2-(Piperidin-4-ylmethoxy)pyridine consists of a pyridine ring attached to a piperidine ring via a methoxy group . The InChI code for this compound is 1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 .Chemical Reactions Analysis
Piperidine derivatives, including 2-(Piperidin-4-ylmethoxy)pyridine, are involved in various chemical reactions. For example, they can undergo hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
2-(Piperidin-4-ylmethoxy)pyridine is a solid substance . It has a molecular weight of 192.26 and its InChI code is 1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 .Scientific Research Applications
- Piperidines are essential building blocks in drug development. Researchers explore the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids .
- Example : The compound 3-(Piperidin-4-ylmethoxy)pyridine has been investigated for its potential pharmacological activities .
- Example : Recent advances in the discovery of piperidine-based drugs have led to promising leads for various therapeutic targets .
- Example : A reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, demonstrated high selectivity against related monoamine oxidase A and B .
- Example : Hydrogenation and cycloaddition reactions are commonly employed for piperidine synthesis .
Medicinal Chemistry and Drug Design
Biological Evaluation and Drug Discovery
Lysine-Specific Histone Demethylase 1 (LSD1) Inhibition
Chemical Synthesis and Functionalization
Spiropiperidines and Fused Ring Systems
Pharmacophore Exploration
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is important for gene expression regulation and cancer initiation .
Mode of Action
2-(Piperidin-4-ylmethoxy)pyridine interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .
Biochemical Pathways
The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). Dysregulated histone lysine methylations may lead to diseases such as cancer .
Pharmacokinetics
The compound’s molecular weight is 19226 , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The potent LSD1 inhibitors, such as 2-(Piperidin-4-ylmethoxy)pyridine, can increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM . They have negligible effects on normal cells .
Future Directions
Piperidine is a significant heterocyclic system in drug production, and its derivatives, including 2-(Piperidin-4-ylmethoxy)pyridine, are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJAGRJFIGSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424667 | |
Record name | 2-(piperidin-4-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethoxy)pyridine | |
CAS RN |
76645-75-5 | |
Record name | 2-(piperidin-4-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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